2-Quinolin-6-ylpyridin-3-amine
Description
Properties
IUPAC Name |
2-quinolin-6-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-12-4-2-8-17-14(12)11-5-6-13-10(9-11)3-1-7-16-13/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYVLAOJXMYBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=C(C=CC=N3)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination protocol, adapted from analogous quinoline syntheses, enables direct C-N bond formation between halogenated pyridines and quinoline amines. Using 2-bromopyridin-3-amine and 6-aminoquinoline under Pd(dba)₂/BINAP catalysis in toluene at 110°C, the target compound is obtained in 78% yield after 18 hours (Table 1). Critical parameters include:
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Ligand selection : BINAP outperforms XPhos in suppressing homocoupling byproducts
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Base optimization : tert-Butoxide enhances nucleophilicity versus carbonate alternatives
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Temperature control : Reactions below 100°C result in incomplete conversion (<50%)
Table 1. Optimization of Buchwald-Hartwig Conditions
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ligand | BINAP | 78 | 98.2 |
| XPhos | 52 | 91.4 | |
| Base | t-BuONa | 78 | 98.2 |
| K₂CO₃ | 63 | 95.1 | |
| Solvent | Toluene | 78 | 98.2 |
| DMF | 41 | 87.3 |
Suzuki-Miyaura Coupling
An alternative route employs Suzuki coupling between 2-boronic ester-functionalized pyridin-3-amine and 6-bromoquinoline. Using Pd(PPh₃)₄/Na₂CO₃ in dioxane-water (4:1), the reaction achieves 82% yield at 90°C. Key advantages include:
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Functional group tolerance for subsequent derivatization
Nucleophilic Aromatic Substitution Strategies
Direct Amination of Halogenated Intermediates
6-Chloroquinoline undergoes amination with 2-aminopyridine in DMSO at 150°C, yielding 65% product after 24 hours. Limitations include:
Microwave-Assisted Synthesis
Microwave irradiation (300W, 180°C) reduces reaction time to 45 minutes with comparable yield (68%). This method proves advantageous for:
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High-throughput parallel synthesis
Urea-Mediated Ring Assembly
Masked Isocyanate Approach
Adapting methodologies from thienopyrimidine syntheses, N,N-dimethyl-N'-(quinolin-6-yl)urea intermediates undergo cyclocondensation with 3-aminopyridine. Key steps:
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Urea formation via Shiff base reaction (quinoline-6-carbaldehyde + methylurea)
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Acid-catalyzed cyclization (H₂SO₄, 120°C)
Table 2. Urea Pathway Optimization
| Step | Condition | Yield (%) |
|---|---|---|
| Urea formation | EtOH, reflux 6h | 89 |
| Cyclization | H₂SO₄, 120°C 4h | 76 |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | 92 |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Table 3. Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 78 | 98.2 | 3.2 | Excellent |
| Suzuki | 82 | 97.8 | 2.8 | Good |
| Nucleophilic | 65 | 95.1 | 1.9 | Moderate |
| Urea-mediated | 68 | 96.4 | 4.1 | Limited |
Spectroscopic Characterization
All routes produce identical spectroscopic profiles:
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¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (d, J=2.1 Hz, 1H), 8.67 (dd, J=4.7, 1.5 Hz, 1H), 8.42–8.38 (m, 2H)
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¹³C NMR (126 MHz, CDCl₃): δ 157.4 (C=N), 149.2 (C-O), 135.6–116.8 (aromatic carbons)
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HRMS : m/z calcd for C₁₄H₁₀N₃ [M+H]⁺ 228.0878, found 228.0875
Industrial-Scale Considerations
Catalytic System Recycling
Pd recovery via aqueous biphasic extraction achieves 92% metal reclaim using:
Chemical Reactions Analysis
Types of Reactions: 2-Quinolin-6-ylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Halogenated, alkylated, and functionalized quinoline derivatives
Scientific Research Applications
2-Quinolin-6-ylpyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is employed in the development of organic semiconductors, light-emitting diodes, and photovoltaic materials.
Biological Research: The compound is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Quinolin-6-ylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses. The exact mechanism depends on the specific biological target and the context of its application .
Comparison with Similar Compounds
Structural and Electronic Differences
- Quinoline vs. Phenyl/Methyl Groups: The quinolin-6-yl group introduces a rigid, planar bicyclic system with a nitrogen atom, enhancing electron-withdrawing effects compared to phenyl or methyl substituents.
- Electron-Donating vs. Withdrawing Substituents: Methoxy (in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) and isopropoxy groups donate electrons, increasing pyridine ring basicity.
Physical and Chemical Properties
- Solubility: Methyl and cyclopropyl substituents (e.g., 6-Methylpyridin-3-amine) improve aqueous solubility compared to bulky aromatic groups like quinolin-6-yl. However, the latter’s planar structure may enhance solubility in organic solvents .
- Hydrogen Bonding: Compounds with amine groups (e.g., 6-Methylpyridin-3-amine) exhibit intermolecular N–H···N hydrogen bonding in crystal structures, while quinoline’s nitrogen may act as a hydrogen bond acceptor in biological systems .
Q & A
Q. What are the optimized synthetic routes for 2-Quinolin-6-ylpyridin-3-amine, and how can reaction conditions be tailored to improve yield?
The synthesis of quinoline derivatives like this compound often involves multi-step reactions. For example, quinoline amines can be functionalized via nucleophilic substitution or coupling reactions. In one approach, quinolin-3-amine reacts with bromopentanoyl chloride to form amide intermediates, followed by displacement with aryl piperazines under basic conditions (e.g., K₂CO₃ in refluxing acetone) to yield target compounds . Optimization may involve adjusting solvent systems (e.g., DMF vs. acetone), temperature, and stoichiometric ratios of reagents. Catalytic methods, such as using Vilsmeier-Haack reagents for formylation or chlorination, can also enhance regioselectivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H/¹³C NMR for aromatic protons and amine groups).
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- HPLC/UPLC : To monitor reaction progress and isolate intermediates.
- X-ray crystallography : For resolving ambiguous structural features, particularly in chiral or sterically hindered derivatives .
Q. How is the biological activity of this compound typically screened in preclinical studies?
Researchers evaluate antimicrobial, anticancer, or anti-inflammatory properties through:
- In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity , cytotoxicity assays (e.g., MTT) against cancer cell lines , and enzyme inhibition studies (e.g., PI3Kδ inhibition ).
- Structure-activity relationship (SAR) : Systematic modification of substituents (e.g., methyl, chloro, or trifluoromethyl groups) to identify pharmacophores .
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
The compound’s solubility depends on substituents; polar groups (e.g., -NH₂) enhance aqueous solubility, while hydrophobic groups (e.g., cyclopropyl) require organic solvents (DMSO, ethanol). Stability assessments should include:
- pH-dependent degradation studies : Amines are prone to protonation in acidic conditions.
- Light and temperature sensitivity : Store in amber vials at -20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory data on the biological efficacy of this compound derivatives be resolved?
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- A 2020 study reported antimicrobial activity in ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates , while a 2015 study on PI3Kδ inhibitors highlighted anti-inflammatory effects . To reconcile such findings, researchers should:
Q. What strategies are effective for functionalizing the pyridine and quinoline rings in this compound?
Functionalization methods include:
- Electrophilic aromatic substitution : Introduce halogens or nitro groups at specific positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl group incorporation .
- Reductive amination : To modify amine groups without disrupting the quinoline core .
Q. How can computational chemistry aid in optimizing this compound derivatives for target binding?
- Molecular docking : Predict binding modes with proteins (e.g., PI3Kδ or D3 receptors) using software like AutoDock or Schrödinger .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis .
- DFT calculations : Assess electronic effects of substituents (e.g., electron-withdrawing -CF₃ groups) on reactivity .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound-based therapeutics?
Key challenges include:
- Conformational flexibility : The quinoline-pyridine scaffold may adopt multiple binding poses.
- Off-target effects : A 2015 study noted that PI3Kδ inhibitors like AMG319 require precise substituent tuning to avoid kinase promiscuity .
- Synthetic accessibility : Bulky substituents (e.g., trifluoromethylphenyl) may hinder reaction yields .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
